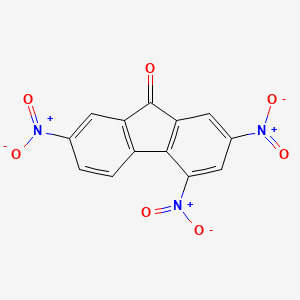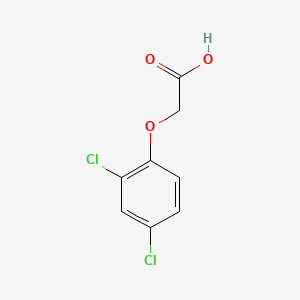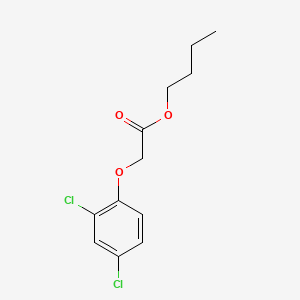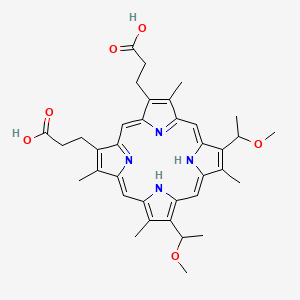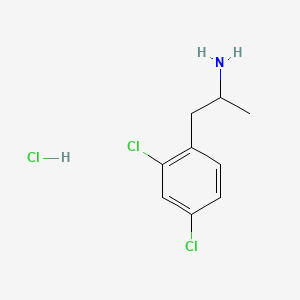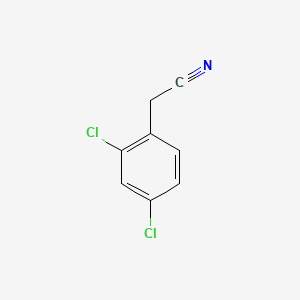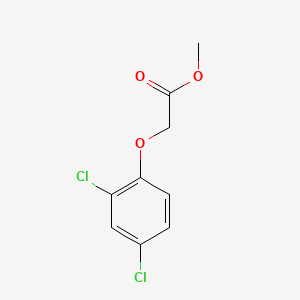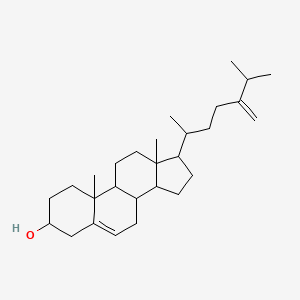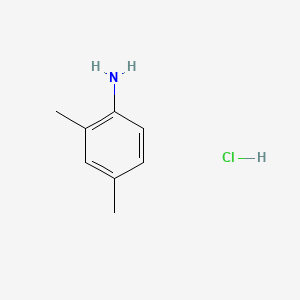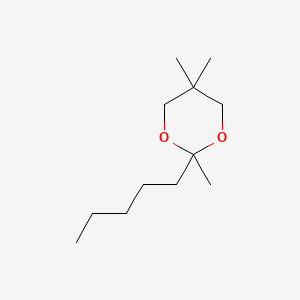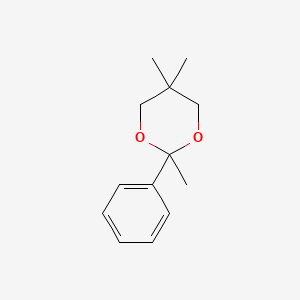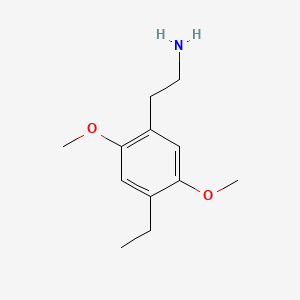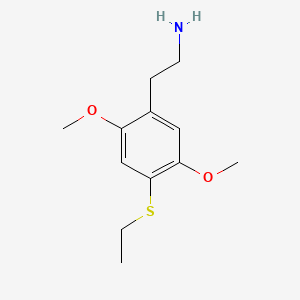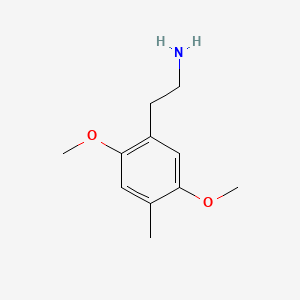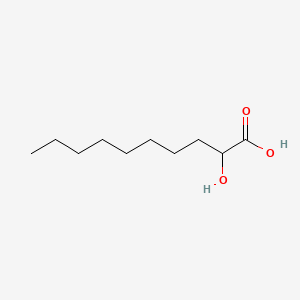
2-Hydroxydecanoic acid
Overview
Description
2-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group . It has a molecular formula of C10H20O3 . The average mass is 188.264 Da and the monoisotopic mass is 188.141251 Da .
Synthesis Analysis
The synthesis of this compound involves oxygenation by monooxygenase, using molecular O2 as its substrate . A study on the biosynthesis of 10-Hydroxy-2-decenoic acid, a similar compound, used a NAD(P)H regeneration P450 system and whole-cell catalytic biosynthesis .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey is GHPVDCPCKSNJDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 318.9±15.0 °C at 760 mmHg, and a flash point of 160.9±16.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .Mechanism of Action
Target of Action
2-Hydroxydecanoic acid is a medium-chain fatty acid that is found in the lipophilic portion of the lipopolysaccharide fraction of certain bacteria It’s known to exhibit absorption enhancing potency .
Mode of Action
It has been observed to enhance the absorption of certain compounds in the jejunum or colon when administered in rats . This suggests that it may interact with its targets to increase membrane permeability, thereby facilitating the absorption of other compounds.
Biochemical Pathways
It’s known that medium-chain fatty acids, such as this compound, can be metabolized to dicarboxylate . This suggests that it may be involved in fatty acid metabolism and related pathways.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed to exhibit a greater absorption enhancing potency than decanoic acid . .
Result of Action
Its role as an absorption enhancer suggests that it may facilitate the uptake of other compounds into cells, potentially influencing cellular processes and functions .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of decanoic acid, even at a low concentration, has been observed to inhibit the transformation of this compound . This suggests that the presence of other compounds in the environment may affect the action of this compound.
Safety and Hazards
properties
IUPAC Name |
2-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVDCPCKSNJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021248 | |
| Record name | 2-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5393-81-7 | |
| Record name | 2-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCAPRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41993WR8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-hydroxydecanoic acid?
A1: this compound is a ten-carbon fatty acid with a hydroxyl group at the second carbon.
- Spectroscopic data: While the provided abstracts do not delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized this compound. [, , ]
Q2: How does the side chain length of substituted poly(lactic acid)s, including poly(this compound), influence their hydrolytic degradation rate?
A2: Research indicates that poly(this compound) (PDA) degrades faster than poly(2-hydroxyhexanoic acid) (PHA) and poly(2-hydroxybutanoic acid) (PBA) at both 80°C and 37°C. This suggests that longer side chains, like the one in PDA, might lead to faster degradation rates compared to shorter side chains in substituted poly(lactic acid)s. []
Q3: Can this compound be enantioselectively synthesized?
A3: Yes, various asymmetric synthesis strategies have been developed for the enantioselective synthesis of both (2S,3R)-3-amino-2-hydroxydecanoic acid and (3R)-3-aminodecanoic acid. These methods utilize chiral reagents and catalysts to control the stereochemistry of the final product. [, , , , , , , ]
Q4: Is this compound found in natural sources?
A4: Yes, this compound has been identified as a constituent of sea buckthorn (Hippophae rhamnoides) berries. []
Q5: What is the role of this compound in personal care products?
A5: this compound, along with other 2-hydroxyalkanoic acids like 2-hydroxyhexanoic acid and 2-hydroxyoctanoic acid, can be incorporated into hair styling foam formulations. Their presence contributes to the styling properties of these products. []
Q6: How does the absorption of this compound through human skin compare to other alpha-hydroxy acids (AHAs)?
A6: In vitro studies show that this compound exhibits lower absorption through human skin compared to shorter-chain AHAs like glycolic acid and lactic acid. The total absorption of this compound was observed to be 19.3%, while glycolic acid and lactic acid demonstrated absorption rates of 27-30%. This difference is attributed to the longer alkyl chain in this compound. []
Q7: Does the pH influence the skin absorption of this compound?
A7: Yes, significantly higher absorption of this compound and other AHAs was observed at pH 3.0 compared to pH 7.0. This pH dependency is attributed to the ionization state of the AHAs. At lower pH, AHAs are less ionized and therefore penetrate the skin more readily. []
Q8: What is the significance of the stratum corneum pH gradient in relation to this compound absorption?
A8: The stratum corneum, the outermost layer of the skin, exhibits a pH gradient, being more acidic on the surface and near neutral pH near the viable epidermis. As this compound penetrates the stratum corneum, the increasing pH causes it to ionize, potentially influencing its further diffusion into deeper skin layers. []
Q9: Has this compound been identified in any peptides of biological origin?
A9: Yes, a tetrapeptide containing 3-amino-10-chloro-2-hydroxydecanoic acid has been isolated from the cyanobacterium Oscillatoria agardhii. []
Q10: Can capillary electrophoresis be used to differentiate between the enantiomers of this compound?
A10: Yes, capillary electrophoresis, using vancomycin as a chiral selector and contactless conductivity detection, can effectively separate and quantify the enantiomers of this compound. This method is valuable for analyzing the enantiomeric purity of synthesized this compound. []
Q11: Can enzymes be used to selectively oxidize this compound?
A11: Yes, glycolate oxidase (GO), co-expressed with catalase in Pichia pastoris, demonstrates high selectivity for the (S)-enantiomer of this compound, oxidizing it to the corresponding 2-keto acid. The (R)-enantiomer remains largely untouched. This enzymatic approach offers a way to resolve racemic mixtures of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

